3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin
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Overview
Description
3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin is a flavonoid compound that can be isolated from the plant Quercus ilex . Flavonoids are a class of polyphenolic compounds known for their diverse biological activities and are widely distributed in the plant kingdom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin involves multiple steps, including acetylation and coumaroylation of the parent flavonoid. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity. For instance, acetylation typically requires acetic anhydride and a base like pyridine, while coumaroylation involves p-coumaric acid and a coupling agent .
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources like Quercus ilex, followed by purification processes such as chromatography. Alternatively, large-scale synthesis can be achieved through optimized reaction conditions in a controlled environment to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or coumaroyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .
Scientific Research Applications
3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of flavonoids.
Biology: Investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin involves its interaction with various molecular targets and pathways. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- Kaempferol 3-O-(2’‘,4’‘-di-acetyl-3’‘-cis-p-coumaroyl-6’'-trans-p-coumaroyl)-β-D-glucopyranoside
- 3,6-di-O-acetyl-1,2,4-O-orthoacetyl-α-D-glucopyranose
Uniqueness
3/,4/-Di-O-acetyl-2/,6/-di-O-p-coumaroylastragalin is unique due to its specific acetylation and coumaroylation pattern, which may confer distinct biological activities compared to other flavonoids. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4-diacetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H36O17/c1-22(44)55-39-33(21-54-34(51)17-7-24-3-11-27(46)12-4-24)58-43(42(41(39)56-23(2)45)59-35(52)18-8-25-5-13-28(47)14-6-25)60-40-37(53)36-31(50)19-30(49)20-32(36)57-38(40)26-9-15-29(48)16-10-26/h3-20,33,39,41-43,46-50H,21H2,1-2H3/b17-7+,18-8-/t33-,39-,41+,42-,43+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLHDGGEJKVLAF-ASZZAFOJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C=CC2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)/C=C\C2=CC=C(C=C2)O)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H36O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
824.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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